molecular formula C17H24N2O B184758 Dimethisoquin CAS No. 86-80-6

Dimethisoquin

Cat. No. B184758
CAS RN: 86-80-6
M. Wt: 272.4 g/mol
InChI Key: XNMYNYSCEJBRPZ-UHFFFAOYSA-N
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Description

Dimethisoquin, also known as Quinisocaine and QUOTANE , is a cholinergic drug that inhibits the growth of bacteria and other human pathogens . It binds to bacterial cells and blocks the production of proteins, thereby inhibiting their growth .


Synthesis Analysis

The synthesis of this compound involves a series of reactions . The Henry reaction between phthalaldehydic acid and 1-nitropentane occurs by a mechanism that involves a hydroxy acid . This is followed by the expulsion of water, reduction of the nitro group via catalytic hydrogenation, and treatment of the resulting amine with sodium hydroxide . This leads to ring opening of the lactone ring to the intermediary amino acid, which cyclises spontaneously to the lactam . The product isolated from the reaction mixture is the isoquinoline derivative . Dehydration by means of strong acid gives 3-Butylisocarbostyril . Finally, phosphorus oxychloride converts the oxygen function to the corresponding chloride via the enol forms 3-butyl-1-chloroisoquinoline . Displacement of halogen with the sodium salt from 2-dimethylaminoethanol affords this compound .


Molecular Structure Analysis

The molecular formula of this compound is C17H24N2O . Its molecular weight is 272.39 . The structure of this compound features a planar fused ring system and extended side chains .


Chemical Reactions Analysis

This compound undergoes a series of chemical reactions during its synthesis process . These include the Henry reaction, catalytic hydrogenation, ring opening of the lactone ring, spontaneous cyclisation to the lactam, dehydration, and displacement of halogen .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 308.85 . Its molecular formula is C17H25ClN2O . The compound is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

Scientific Research Applications

  • Crystal Structure Analysis : A study focused on the crystal structures of local anesthetics, including Dimethisoquin, provides insights into their molecular arrangements and potential action mechanisms in cell membranes (Hayward & Donohue, 1977).

  • Local Anesthetic Properties : Research has shown that this compound acts as a potent local anesthetic. It demonstrates noncompetitive blocking of depolarization in Electrophorus electroplax by cholinergic agonists and also affects the binding of alpha-toxins to membrane fragments in electric tissues (Weber & Changeux, 1974).

  • Interaction with Nicotinic Post-Synaptic Membranes : A study examined the interaction of this compound with nicotinic post-synaptic membranes, demonstrating its impact on receptor affinity and suggesting a specific binding site for non-competitive antagonists (Krodel, Beckman, & Cohen, 1979).

  • Effects on Cholinergic Ligands Interaction : Further investigation into this compound's effects on cholinergic ligand interactions with nicotinic receptor protein from Torpedo marmorata showed modulation of receptor affinity and provided insights into receptor desensitization phenomena (Cohen, Weber, & Changeux, 1974).

Mechanism of Action

Dimethisoquin inhibits nicotinic acetylcholine receptors (alpha4/beta4 and alpha4/beta2) with the maximum inhibition potency occurring for the α4β4 subtype . It binds to bacterial cells and blocks the production of proteins, thereby inhibiting their growth .

properties

IUPAC Name

2-(3-butylisoquinolin-1-yl)oxy-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-4-5-9-15-13-14-8-6-7-10-16(14)17(18-15)20-12-11-19(2)3/h6-8,10,13H,4-5,9,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMYNYSCEJBRPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=CC=CC=C2C(=N1)OCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2773-92-4 (hydrochloride)
Record name Quinisocaine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8048525
Record name Dimethisoquin
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Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

86-80-6
Record name Quinisocaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinisocaine [INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinisocaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13683
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Record name Dimethisoquin
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Record name Dimethisoquin
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Record name Quinisocaine
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Record name DIMETHISOQUIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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